(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride
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Overview
Description
(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two trifluoromethylphenyl groups attached to an ethanebis(imidoyl) backbone, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with a chlorinating agent to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted oxides, while reduction can produce trifluoromethyl-substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its trifluoromethyl groups can enhance binding affinity and selectivity in biological systems.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a valuable starting material for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular proteins. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1Z,2Z)-N~1~-(2,4-dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride stands out due to its trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications.
Properties
CAS No. |
189114-79-2 |
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Molecular Formula |
C16H8Cl2F6N2 |
Molecular Weight |
413.1 g/mol |
IUPAC Name |
N,N'-bis[4-(trifluoromethyl)phenyl]ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H8Cl2F6N2/c17-13(25-11-5-1-9(2-6-11)15(19,20)21)14(18)26-12-7-3-10(4-8-12)16(22,23)24/h1-8H |
InChI Key |
OCRFCPFNDAQBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(C(=NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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